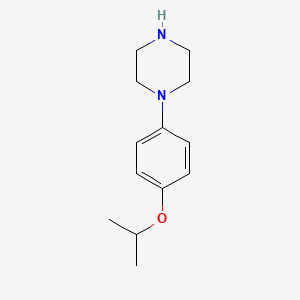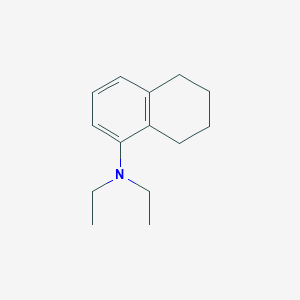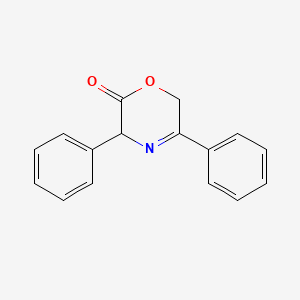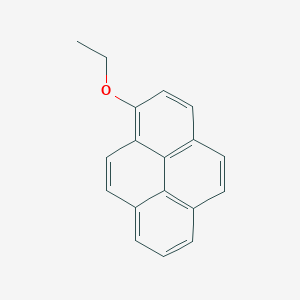![molecular formula C15H16O2 B12555595 Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- CAS No. 151799-19-8](/img/structure/B12555595.png)
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- is a complex organic compound belonging to the naphthofuran family This compound is characterized by its fused ring structure, which includes a naphthalene ring fused to a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- can be achieved through various methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans. This process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via the elimination of a water molecule . Another method involves the use of palladium-catalyzed reverse hydrogenolysis for the coupling of 2-hydroxy-1,4-naphthoquinones with olefins .
Industrial Production Methods
Industrial production of this compound typically involves large-scale photochemical synthesis, utilizing advanced photoreactors to ensure efficient and high-yield production. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
Applications De Recherche Scientifique
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a scaffold for developing novel anticancer agents and inhibitors of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) activity . The compound’s unique structure allows for the exploration of new therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Mécanisme D'action
The mechanism of action of naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- involves its interaction with molecular targets such as NF-κB. By inhibiting NF-κB activity, the compound can modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation . This inhibition is achieved through the binding of the compound to specific sites on the NF-κB protein, preventing its activation and subsequent translocation to the nucleus.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[1,2-b]benzofuran derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Dibenzo[b,d]furan derivatives: Known for their significant biological activities, including anticancer and antimicrobial properties.
Naphtho[2,3-b]furan-4,9-dione: This compound is synthesized via palladium-catalyzed reactions and has potential biological relevance.
Uniqueness
Naphtho[1,2-b]furan-5-ol, 2,3-dihydro-2,2,4-trimethyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit NF-κB activity and its potential as a scaffold for developing novel therapeutic agents highlight its significance in scientific research and drug development.
Propriétés
Numéro CAS |
151799-19-8 |
|---|---|
Formule moléculaire |
C15H16O2 |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
2,2,4-trimethyl-3H-benzo[g][1]benzofuran-5-ol |
InChI |
InChI=1S/C15H16O2/c1-9-12-8-15(2,3)17-14(12)11-7-5-4-6-10(11)13(9)16/h4-7,16H,8H2,1-3H3 |
Clé InChI |
XJBJQGZQJNMGCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C3=C1CC(O3)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


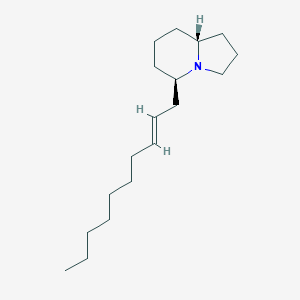

![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)

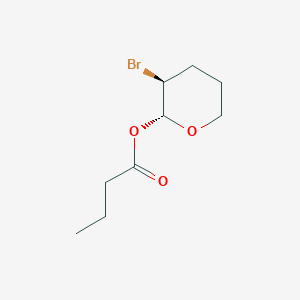
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)

